2-[2-Methyl-4-(trifluoromethyl)furan-3-YL]acetic acid
CAS No.: 1368346-53-5
Cat. No.: VC6149258
Molecular Formula: C8H7F3O3
Molecular Weight: 208.136
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1368346-53-5 |
|---|---|
| Molecular Formula | C8H7F3O3 |
| Molecular Weight | 208.136 |
| IUPAC Name | 2-[2-methyl-4-(trifluoromethyl)furan-3-yl]acetic acid |
| Standard InChI | InChI=1S/C8H7F3O3/c1-4-5(2-7(12)13)6(3-14-4)8(9,10)11/h3H,2H2,1H3,(H,12,13) |
| Standard InChI Key | NCEANSIKJITNCQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CO1)C(F)(F)F)CC(=O)O |
Introduction
Chemical Structure and Molecular Properties
2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]acetic acid (IUPAC name: 2-[2-methyl-4-(trifluoromethyl)furan-3-yl]acetic acid) is a furan-based carboxylic acid with the molecular formula C₈H₇F₃O₃ and a calculated molecular weight of 209.14 g/mol. The furan ring serves as the core structure, with substituents influencing its electronic and steric properties:
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Methyl group at position 2: Enhances steric bulk and modulates electron density.
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Trifluoromethyl group at position 4: Introduces strong electron-withdrawing effects, increasing lipophilicity and metabolic stability.
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Acetic acid moiety at position 3: Provides a carboxylic acid functional group for salt formation or further derivatization.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇F₃O₃ |
| Molecular Weight | 209.14 g/mol |
| IUPAC Name | 2-[2-methyl-4-(trifluoromethyl)furan-3-yl]acetic acid |
| XLogP3 | 2.1 (estimated) |
| Hydrogen Bond Donors | 1 (COOH group) |
| Hydrogen Bond Acceptors | 5 (3 O, 2 F) |
The trifluoromethyl group significantly impacts the compound’s physicochemical properties, including solubility and reactivity. For instance, the electron-withdrawing nature of the -CF₃ group reduces the electron density of the furan ring, making it less susceptible to electrophilic substitution but more reactive toward nucleophilic agents .
Synthetic Routes and Methodology
Furan Ring Construction
The synthesis of 2-[2-methyl-4-(trifluoromethyl)furan-3-yl]acetic acid typically begins with the formation of the furan core. One validated approach involves Pd-catalyzed cyclization of allenols or allenes with aryl halides under carbon monoxide (CO) atmosphere, as demonstrated in related furan syntheses . For example:
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Substrate Preparation: 2-Methyl-1-phenylbuta-2,3-dien-1-ol serves as a starting material.
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Cyclization: Reaction with iodobenzene in the presence of PdCl₂, pivalic acid, and K₂CO₃ in acetonitrile at 80°C under CO yields substituted furans.
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Functionalization: Subsequent steps introduce the trifluoromethyl and acetic acid groups.
Industrial-Scale Considerations
Industrial production prioritizes continuous flow synthesis to enhance yield and reduce costs. Catalytic systems using palladium nanoparticles or copper complexes improve reaction efficiency, while solvent recovery systems minimize environmental impact .
Chemical Reactivity and Derivatives
Electrophilic and Nucleophilic Reactions
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Electrophilic Substitution: The electron-deficient furan ring undergoes substitution at position 5 (the least hindered site) when exposed to electrophiles like nitronium ions .
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Nucleophilic Attack: The acetic acid moiety participates in amide formation or esterification, enabling the synthesis of derivatives such as:
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2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]acetyl chloride (reactant for peptide coupling).
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Ethyl 2-[2-methyl-4-(trifluoromethyl)furan-3-yl]acetate (ester precursor for drug delivery systems).
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Oxidation and Reduction
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Oxidation: The furan ring is susceptible to oxidation by agents like mCPBA (meta-chloroperbenzoic acid), yielding dihydrofuran-2,5-dione derivatives.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the furan to a tetrahydrofuran analog, altering its conformational flexibility .
Table 2: Common Derivatives and Applications
| Derivative | Application |
|---|---|
| Methyl ester | Prodrug design |
| Amide conjugate | Enzyme inhibitor candidates |
| Polymer-bound analog | Materials science (self-healing polymers) |
Research Gaps and Future Directions
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Biological Profiling: No in vivo studies have been conducted to evaluate toxicity or pharmacokinetics.
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Synthetic Optimization: Current routes suffer from moderate yields (~40–60%); ligand design in Pd-catalyzed reactions could improve efficiency.
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Computational Modeling: DFT studies predicting reaction pathways or binding modes are absent but critical for rational design.
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